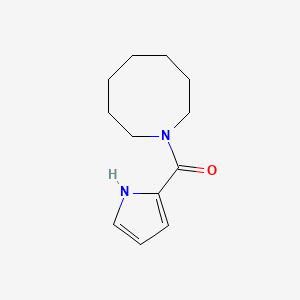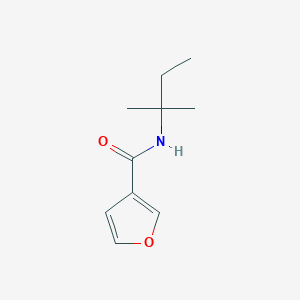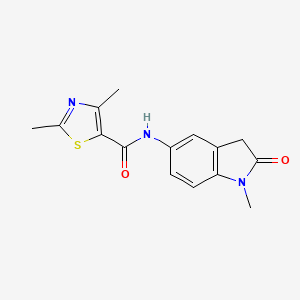![molecular formula C13H12ClNO2 B7503707 N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)
N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide, also known as FCPR03, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the furan-2-carboxamide class of compounds and has been found to have potential therapeutic applications in several areas, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide involves the inhibition of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in several cellular processes, including cell motility, protein degradation, and immune response. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several in vitro and in vivo models. In a study published in the Journal of Biological Chemistry, this compound was found to induce apoptosis in cancer cells by activating the p53 pathway. The compound was also found to reduce the production of pro-inflammatory cytokines in a mouse model of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide for lab experiments include its high potency and selectivity for HDAC6, which makes it a useful tool for studying the role of HDAC6 in various cellular processes. However, the limitations of this compound include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. Another area of interest is the study of the effects of this compound on other cellular processes, such as autophagy and DNA damage response. Finally, the therapeutic potential of this compound in various diseases, including cancer and inflammation, needs to be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide involves a multi-step process that includes the reaction of 3-chlorobenzylamine with furan-3-carboxylic acid, followed by N-methylation and acylation to obtain the final product. This method has been described in detail in a research article published in the Journal of Organic Chemistry.
Applications De Recherche Scientifique
N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. The compound was also found to have anti-inflammatory effects in a study published in the European Journal of Pharmacology.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(13(16)11-5-6-17-9-11)8-10-3-2-4-12(14)7-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYATBBIDKDFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)


![2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7503663.png)
![N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)pyridine-2-carboxamide](/img/structure/B7503667.png)
![3-(1H-indol-3-yl)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B7503674.png)
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)
![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
![4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)

![4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)

![[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol](/img/structure/B7503740.png)

